(2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate is a complex organic compound that belongs to the class of nucleoside analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a purine derivative and a protected sugar moiety.
Glycosylation Reaction: The purine derivative is glycosylated with the protected sugar under acidic or basic conditions to form the nucleoside analog.
Deprotection: The protecting groups on the sugar moiety are removed under mild conditions to yield the desired nucleoside.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying nucleoside analogs.
Biology
In biological research, this compound is studied for its potential as an antiviral agent. It can inhibit the replication of certain viruses by interfering with their nucleic acid synthesis.
Medicine
In medicine, this compound is explored for its potential use in anticancer therapies. It can induce apoptosis in cancer cells by targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate involves its incorporation into nucleic acids. This can lead to the termination of nucleic acid synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The compound may also interact with specific enzymes involved in nucleic acid metabolism, further enhancing its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Lacks the chlorine atom.
(2S,3R,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Contains a fluorine atom instead of chlorine.
(2S,3R,4S,5R)-2-(6-Amino-2-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Contains a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate can enhance its binding affinity to certain molecular targets, making it more effective in inhibiting viral replication or inducing apoptosis in cancer cells. The sulfate group can also improve the compound’s solubility and bioavailability, further enhancing its therapeutic potential.
Properties
Molecular Formula |
C10H14ClN5O8S |
---|---|
Molecular Weight |
399.77 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;sulfuric acid |
InChI |
InChI=1S/C10H12ClN5O4.H2O4S/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;1-5(2,3)4/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15);(H2,1,2,3,4)/t3-,5-,6-,9+;/m1./s1 |
InChI Key |
BFTSVTAGKXVYBQ-FQFMRAEGSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N.OS(=O)(=O)O |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.